![molecular formula C19H23N3O4S2 B2432692 N-{4-[1-(ethanesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 851780-74-0](/img/structure/B2432692.png)

N-{4-[1-(ethanesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

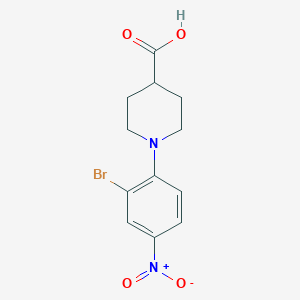

The compound “N-{4-[1-(ethanesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a 4-methylphenyl group and an ethanesulfonyl group. The entire pyrazole moiety is further attached to a phenyl ring through a methanesulfonamide linkage .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a heterocyclic ring. The pyrazole ring, being aromatic, would contribute to the overall stability of the molecule. The presence of the sulfonamide linkage could lead to the formation of intramolecular hydrogen bonds, potentially influencing the compound’s conformation and reactivity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in it. The pyrazole ring might undergo electrophilic substitution reactions, while the sulfonamide group could participate in condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar functional groups like sulfonamide could increase its solubility in polar solvents. The compound’s stability, melting point, boiling point, and other properties would depend on the specific arrangement of atoms and the intramolecular interactions .Aplicaciones Científicas De Investigación

- CCG-28638 has shown promise as a potential anticancer agent. Researchers have investigated its effects on cancer cell lines, particularly those resistant to conventional chemotherapy. It may inhibit specific signaling pathways or target proteins involved in tumor growth and metastasis .

- CCG-28638 is known to inhibit certain kinases, including SHP1 (Src homology 2 domain-containing protein tyrosine phosphatase 1). Kinase inhibition plays a crucial role in regulating cellular processes, making this compound relevant for drug discovery and personalized medicine .

- Some studies suggest that CCG-28638 exhibits anti-inflammatory effects. It may modulate immune responses by affecting cytokine production or inhibiting inflammatory pathways. Researchers explore its potential in treating autoimmune diseases and chronic inflammation .

- Neuroprotective properties of CCG-28638 have been investigated. It may enhance neuronal survival, reduce oxidative stress, or modulate neurotransmitter systems. Researchers study its potential in conditions like Alzheimer’s disease, Parkinson’s disease, and stroke .

- CCG-28638’s impact on cardiovascular health is an emerging area of interest. It may influence vascular function, endothelial cell behavior, or platelet aggregation. Researchers explore its potential in preventing or treating cardiovascular diseases .

- Researchers have used CCG-28638 as a chemical probe to study specific protein interactions or structural features. Its unique chemical scaffold allows for targeted modifications, aiding in understanding biological processes .

Cancer Research and Targeted Therapy

Kinase Inhibition

Anti-Inflammatory Properties

Neuroprotection and Neurodegenerative Diseases

Cardiovascular Applications

Chemical Biology and Structural Studies

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. It’s important to use personal protective equipment and follow standard laboratory safety procedures. Without specific toxicity data for this compound, it’s difficult to comment on its potential hazards .

Direcciones Futuras

Mecanismo De Acción

Target of Action

CCG-28638, also known as N-{4-[1-(ethanesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide, primarily targets the Rho/SRF pathway . The Serum Response Factor (SRF) is a crucial transcription factor that plays a significant role in multiple biological processes in various cells .

Mode of Action

CCG-28638 interacts with its targets by inhibiting Rho/SRF-mediated transcriptional regulation . This compound modulates the mitochondrial functions . It has been observed that CCG-28638 treatment significantly reduces oxidative phosphorylation in a dose-dependent manner . It increases the glycolytic rate .

Biochemical Pathways

The primary biochemical pathway affected by CCG-28638 is the Rho/SRF pathway . The inhibition of this pathway by CCG-28638 leads to the downregulation of mitochondrial genes, resulting in the repression of mitochondrial oxidative phosphorylation and overall ATP reduction .

Result of Action

The molecular and cellular effects of CCG-28638’s action include a significant reduction in oxidative phosphorylation and an increase in the glycolytic rate . This leads to the downregulation of mitochondrial genes and the repression of mitochondrial oxidative phosphorylation, resulting in an overall reduction in ATP .

Action Environment

Environmental factors such as temperature, ph, and the presence of other molecules can potentially influence the action, efficacy, and stability of a compound

Propiedades

IUPAC Name |

N-[4-[2-ethylsulfonyl-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4S2/c1-4-28(25,26)22-19(16-7-5-14(2)6-8-16)13-18(20-22)15-9-11-17(12-10-15)21-27(3,23)24/h5-12,19,21H,4,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWZGVDJUWFIIES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,5-dimethylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2432609.png)

![2-nitro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2432614.png)

![2-chloro-N-[2-[(2-cyanophenyl)methylsulfanyl]ethyl]acetamide](/img/structure/B2432615.png)

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2432618.png)

![(4E)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-5-(4-fluorophenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B2432620.png)

![7,7-Difluoro-2-azabicyclo[4.1.0]heptane 2,2,2-trifluoroacetate](/img/structure/B2432621.png)

![N-(4-acetylphenyl)-2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2432627.png)

![3,5-dimethyl-N-(4-oxo-7-(thiophen-2-yl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl)benzamide](/img/structure/B2432629.png)

![Benzo[d][1,3]dioxol-5-yl(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2432630.png)